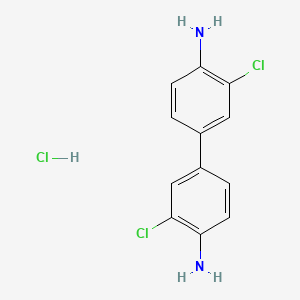

3,3'-Dichlorobenzidine hydrochloride

Descripción

Historical Context and Industrial Significance in Chemical Synthesis

The commercial production of 3,3'-dichlorobenzidine (B165656) in the United States began in 1938. nih.gov Its primary application has been as an intermediate in the manufacturing of diarylide yellow and azo red pigments. who.int These pigments have been widely used in printing inks, textiles, paints, plastics, and rubber. nih.govnih.gov The synthesis of 3,3'-dichlorobenzidine typically involves a two-step process starting from 2-nitrochlorobenzene, which is reduced to 2,2'-dichlorodiphenylhydrazine, followed by a benzidine (B372746) rearrangement to yield the final product. wikipedia.org

The global production of 3,3'-dichlorobenzidine was estimated to be between 7,000 and 10,000 tonnes in 1983. who.int In the United States, consumption in 1987 reached 4,490 tonnes. who.int While its use in the synthesis of dyes ceased in the U.S. in 1986, it has continued to be used in pigment manufacturing. nih.gov The compound has also found applications as a curing agent for isocyanate-containing polymers and in the analytical determination of gold. who.intnih.gov

Interactive Table: Historical Production and Consumption Data

| Year | Region/Country | Production/Consumption (tonnes) |

| 1983 | World | 7,000 - 10,000 |

| 1983 | Europe | 3,900 - 4,200 |

| 1983 | USA (Imports) | ~500 |

| 1987 | USA (Consumption) | 4,490 |

| 1989 | Germany (Production) | ~2,500 |

| 1986–1989 | Canada (Imports) | 21 - 109 (annually) |

| 1992 | Japan (Production) | ~3,170 |

| 1993 | Japan (Production) | ~3,400 |

Evolution of Research Trajectories in Environmental and Analytical Chemistry

The recognition of 3,3'-dichlorobenzidine as a suspected human carcinogen spurred a significant shift in research focus towards its environmental fate and the development of sophisticated analytical techniques for its detection. who.intepa.gov Initial studies were concerned with its potential release into the environment from manufacturing facilities and through the degradation of pigments. who.int

Research in environmental chemistry has revealed that 3,3'-dichlorobenzidine is subject to various degradation processes. Photodegradation in water is rapid, with an estimated half-life of less than 10 minutes, producing intermediates such as monochlorobenzidine and benzidine. who.intcanada.ca In contrast, it is resistant to biodegradation by naturally occurring aquatic microbial communities. epa.gov The compound strongly adsorbs to soil and sediment, making it highly immobile. who.int The half-life for its aerobic degradation in soil is estimated to range from 4 to 26 weeks. who.intcanada.ca

The need to monitor for this compound at low levels in various environmental matrices has driven the evolution of analytical chemistry in this area. Early methods have been refined, and today, the analysis of 3,3'-dichlorobenzidine is commonly performed using high-performance liquid chromatography (HPLC), gas chromatography/mass spectrometry (GC/MS), and capillary column gas chromatography/Fourier transform infrared spectrometry. who.intcdc.gov These methods offer high sensitivity and selectivity, with detection limits reaching the parts-per-trillion (ng/L) range in biological samples. who.int For instance, a detection limit of 60 ppt (B1677978) has been reported for urine samples using gas chromatography. who.int

Interactive Table: Research Findings on Environmental Fate and Analytical Detection

| Parameter | Finding |

| Environmental Fate | |

| Photodegradation Half-life in Water | < 10 minutes |

| Biodegradation in Surface Water (Estimated Half-life) | 4–26 weeks |

| Biodegradation in Anaerobic Groundwater (Estimated Half-life) | 16–101 weeks |

| Aerobic Degradation Half-life in Soil | 4 to 26 weeks |

| Volatilization Half-life from Surface Water | ~72 days |

| Bioconcentration Factor (Bluegill Sunfish) | ~500 |

| Analytical Chemistry | |

| Common Analytical Methods | HPLC, GC/MS |

| Detection Limit in Air | 3 µg/m³ |

| Detection Limit in Water | 0.05 to 50 µg/L |

| Detection Limit in Food (Fish) | <20 µg/kg |

| Detection Limit in Biological Samples (Urine) | 60 ng/L |

Structure

3D Structure of Parent

Propiedades

Número CAS |

56532-21-9 |

|---|---|

Fórmula molecular |

C12H11Cl3N2 |

Peso molecular |

289.6 g/mol |

Nombre IUPAC |

4-(4-amino-3-chlorophenyl)-2-chloroaniline;hydrochloride |

InChI |

InChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H |

Clave InChI |

HXFNXEIKMAEASE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl |

Origen del producto |

United States |

Synthetic Methodologies and Industrial Intermediacy of 3,3 Dichlorobenzidine Hydrochloride

Overview of Industrial Synthetic Routes and Process Chemistry Research

The synthesis is typically a multi-step process:

Reduction of o-Nitrochlorobenzene: The initial step involves the reduction of o-nitrochlorobenzene to form an intermediate. One common method uses zinc dust in an alkaline solution (sodium hydroxide) to produce 2,2'-dichlorohydrazobenzene. cdc.govcdc.gov An alternative route involves reacting o-nitrochlorobenzene with formaldehyde and caustic lye to yield 2,2'-dichloroazoxybenzene, which is then further hydrogenated to 2,2'-dichlorohydrazobenzene. quickcompany.inresearchgate.net

Catalytic Hydrogenation: Research has focused on catalytic hydrogenation to improve efficiency and yield. This step often converts 2,2'-dichloroazoxybenzene to 2,2'-dichlorohydrazobenzene using catalysts such as Raney nickel or a Palladium-on-carbon (Pd/C) catalyst. quickcompany.indissertationtopic.net

Benzidine (B372746) Rearrangement: The key step is the acid-catalyzed benzidine rearrangement of the 2,2'-dichlorohydrazobenzene intermediate. quickcompany.inwikipedia.org This transformation is typically accomplished using mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). cdc.govgoogle.com When sulfuric acid is used, the resulting 3,3'-dichlorobenzidine (B165656) sulfate salt is often converted to the dihydrochloride salt by treatment with a chloride source, such as sodium chloride solution. quickcompany.in

Isolation: The final product, 3,3'-dichlorobenzidine dihydrochloride, is then precipitated and isolated. google.com

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Key Process Details |

|---|---|---|---|---|

| 1 | o-Nitrochlorobenzene | Zinc dust, Sodium hydroxide OR Formaldehyde, Caustic lye | 2,2'-Dichlorohydrazobenzene OR 2,2'-Dichloroazoxybenzene | Initial reduction of the nitro group. |

| 2 | 2,2'-Dichloroazoxybenzene | Raney Nickel or Pd/C catalyst, Hydrogen | 2,2'-Dichlorohydrazobenzene | Catalytic hydrogenation to form the hydrazo intermediate. |

| 3 | 2,2'-Dichlorohydrazobenzene | Hydrochloric acid or Sulfuric acid | This compound or sulfate | Acid-catalyzed benzidine rearrangement. |

| 4 | 3,3'-Dichlorobenzidine sulfate | Sodium chloride solution | This compound | Conversion of the sulfate salt to the hydrochloride salt. |

Role as a Precursor in the Synthesis of Organic Pigments and Dyes

3,3'-Dichlorobenzidine and its salts, particularly the dihydrochloride, are vital intermediates in the manufacturing of diarylide pigments. wikipedia.orgnih.gov While its use in the production of dyes has largely ceased due to the availability of better alternatives, it remains a key building block for a range of high-performance yellow and orange pigments. cdc.govnih.gov These pigments are widely used in printing inks, paints, plastics, textiles, and paper. aarneeinternational.comcanada.ca

The synthesis of these pigments involves a chemical process known as "coupling." The process begins with the double diazotization of 3,3'-dichlorobenzidine. This reaction converts the two primary amino groups on the molecule into highly reactive diazonium salt groups. This bis(diazo) intermediate is then reacted with coupling components, typically derivatives of acetoacetylaminobenzene, to form the final pigment molecule. wikipedia.org The specific coupler used determines the final color and properties of the pigment.

The economic importance of this compound stems from its role in producing these commercially valuable pigments. quickcompany.in

| Pigment Name | Colour Index Name | Typical Colour | Primary Applications |

|---|---|---|---|

| Pigment Yellow 12 | C.I. 21090 | Yellow | Printing Inks, Plastics wikipedia.orgaarneeinternational.com |

| Pigment Yellow 13 | C.I. 21100 | Yellow | Printing Inks, Plastics wikipedia.org |

| Pigment Yellow 14 | C.I. 21095 | Yellow | Printing Inks, Plastics wikipedia.org |

| Pigment Yellow 17 | C.I. 21105 | Yellow | Paints, Plastics wikipedia.org |

| Pigment Orange 13 | C.I. 21110 | Orange | Printing Inks, Plastics wikipedia.orgaarneeinternational.com |

| Pigment Yellow 81 | - | Yellow | Plastics wikipedia.org |

| Pigment Yellow 83 | - | Yellow | Plastics, Inks wikipedia.org |

Investigation of Alternative Synthesis Pathways and Green Chemistry Principles

In line with the principles of green chemistry, research has been directed toward developing more sustainable and less hazardous methods for synthesizing this compound. Green chemistry emphasizes waste prevention, the use of catalysts over stoichiometric reagents, improved energy efficiency, and designing chemical products to be less toxic while maintaining function. skpharmteco.comgreenchemistry-toolkit.org

The traditional synthesis of this compound presents several environmental and process-related challenges. These include the use of hazardous reagents, the generation of byproducts, and high energy consumption. quickcompany.ingoogle.com Investigations into alternative pathways focus on addressing these issues.

Key areas of research include:

Catalysis: The shift from older reduction methods, such as using zinc dust, to catalytic hydrogenation with reusable catalysts like Pd/C or Raney Nickel is a significant step. quickcompany.indissertationtopic.net Catalytic processes are generally preferred in green chemistry as they reduce waste compared to stoichiometric reactions. greenchemistry-toolkit.org Research continues to optimize catalyst activity and stability to allow for repeated use, which minimizes waste and cost. dissertationtopic.net

Process Optimization: As noted, high viscosity during the rearrangement step is a major process inefficiency. google.com The development of continuous reaction processes and solvent systems that mitigate this issue contributes to lower energy consumption and better process control, aligning with the green principle of energy efficiency. google.comgoogle.comnih.gov

Improved Yield and Purity: Research into alternative reaction conditions and reagents, such as the formaldehyde-hydrazine hydrate reduction method, aims to maximize the yield of the desired product. google.com By improving the reaction's efficiency and selectivity, the formation of amine byproducts is reduced, which simplifies purification and minimizes waste streams. quickcompany.in This directly addresses the core green chemistry principle of waste prevention. nih.gov

Environmental Dynamics of this compound Unveiled

The environmental journey of 3,3'-Dichlorobenzidine (DCB) hydrochloride, a synthetic chlorinated primary aromatic amine, is characterized by its interactions with various environmental compartments. This article delves into the sorption and desorption processes that govern its fate in soil and sediment, its distribution across different environmental media, and the critical influence of environmental parameters on these dynamics.

Degradation and Transformation Mechanisms of 3,3 Dichlorobenzidine Hydrochloride

Photodegradation Pathways and Reaction Kinetics

3,3'-Dichlorobenzidine (B165656) (DCB) is highly susceptible to degradation upon exposure to light, a process that represents a major pathway for its transformation in the environment epa.govcdc.gov. Photodegradation involves the absorption of light energy, leading to chemical changes in the molecule's structure. This process is particularly rapid in aqueous environments and on surfaces exposed to sunlight epa.govcdc.gov.

In aqueous solutions, 3,3'-dichlorobenzidine hydrochloride is extremely photolabile, rapidly degrading under the action of both natural and simulated sunlight epa.govcdc.gov. Direct photolysis, where the molecule itself absorbs light leading to its breakdown, is a significant fate process for DCB in sunlit surface waters cdc.gov. The degradation process involves the photodechlorination of the molecule cdc.govresearchgate.net. Studies have shown that aqueous solutions of DCB degrade in light to form its monochloro derivative wikipedia.org. The process is remarkably fast; the half-life of DCB in water exposed to natural sunlight has been determined to be approximately 90 seconds cdc.govnih.gov. When irradiated with artificial light, such as laser radiation at wavelengths between 300 and 360 nm, DCB also undergoes efficient photodechlorination cdc.govresearchgate.net.

The photodegradation of 3,3'-dichlorobenzidine proceeds through a sequential dechlorination process cdc.govcanada.cacore.ac.uk. Laboratory studies using various analytical techniques have consistently identified 3-chlorobenzidine (monochlorobenzidine, MCB) as a transient intermediate product epa.govcdc.govresearchgate.netcore.ac.uk. This intermediate is subsequently dechlorinated to yield benzidine (B372746), which is considered a stable photoproduct cdc.govresearchgate.netcore.ac.uk. The transformation pathway is DCB → MCB → benzidine core.ac.uk. Besides these dehalogenated products, the photolysis of DCB also yields a number of brightly colored, water-insoluble materials cdc.govresearchgate.netcanada.ca. The formation of benzidine, a known human carcinogen, from DCB photodegradation is of significant environmental concern epa.govcdc.gov.

Identified Photodegradation Products of 3,3'-Dichlorobenzidine

| Product Name | Chemical Formula | Role in Pathway |

|---|---|---|

| 3-Chlorobenzidine (MCB) | C₁₂H₁₁ClN₂ | Transient Intermediate epa.govcdc.govcore.ac.uk |

| Benzidine | C₁₂H₁₂N₂ | Stable End Product epa.govcdc.govcore.ac.uk |

Kinetic studies have quantified the rapid rate of 3,3'-dichlorobenzidine photodegradation. In natural sunlight, the half-life of DCB in water is approximately 90 seconds, and under artificial light, it can be less than 10 minutes cdc.govnih.govcanada.cawho.int. One study using laser radiation at 310 nm measured a half-life of about one minute nih.gov.

The disappearance quantum yields, which measure the efficiency of a photochemical process, are high for both DCB and its intermediate, 3-chlorobenzidine (MCB) researchgate.net. In contrast, the quantum yield for the subsequent degradation of benzidine is much lower, explaining its persistence as a stable photoproduct researchgate.net. Time-course measurements of the concentrations of these compounds, combined with reaction models, have been used to estimate the reaction kinetics, showing consistency across various wavelengths of light cdc.govnih.gov.

Photodegradation Half-Life of 3,3'-Dichlorobenzidine

| Medium | Condition | Estimated Half-Life |

|---|---|---|

| Water | Natural Sunlight | ~90 seconds cdc.govnih.gov |

| Water | Artificial Light | < 10 minutes canada.cawho.int |

| Water | Laser Radiation (310 nm) | ~1 minute nih.gov |

| Air | Photolysis | 1.5 - 5 minutes canada.cawho.int |

Biodegradation Processes and Microbial Catalysis

The breakdown of 3,3'-dichlorobenzidine by microorganisms is significantly slower and less effective than its photodegradation epa.govcanada.ca. While some microbial transformation does occur, DCB is generally considered resistant to rapid biodegradation epa.govcanada.ca.

Under aerobic conditions, the microbial degradation of 3,3'-dichlorobenzidine occurs at a very slow rate cdc.govcanada.ca. In one study, only about 2% of the compound was mineralized to CO₂ after 32 weeks of incubation in soil cdc.gov. Similarly, DCB has been found to be fairly resistant to degradation by naturally occurring aquatic microbial communities and by sewage sludge inoculum over a four-week period epa.govcanada.ca. Estimated half-lives for biodegradation in surface water range from 4 to 26 weeks nih.govcanada.ca.

In anaerobic environments, the fate of DCB can vary. Some studies have shown very little to no degradation, with no gas evolution detected after a year of incubation in soil cdc.gov. However, other research has demonstrated significant anaerobic transformation in sediment-water systems cdc.govcore.ac.uk. In these systems, microbially mediated dehalogenation has been observed, with up to 80% of DCB transformed to benzidine over a one-year period cdc.gov. This process, like photodegradation, appears to proceed sequentially through the formation of 3-chlorobenzidine as an intermediate cdc.govcore.ac.uk. The half-life for this anaerobic degradation in lake sediment has been estimated at approximately 150 days cdc.gov. The fact that no metabolites were observed in sterilized (autoclaved) control samples suggests that this dehalogenation is the result of microbial activity cdc.govresearchgate.net. The estimated half-life for biodegradation in anaerobic groundwater is considerably longer, ranging from 16 to 101 weeks nih.govcanada.ca.

Elucidation of Microbial Transformation Products and Pathways

The microbial degradation of 3,3'-Dichlorobenzidine (DCB) primarily occurs through a process of sequential dehalogenation, particularly under anaerobic conditions. cdc.govacs.orgcore.ac.uk Research conducted on sediment/water mixtures incubated anaerobically for up to a year demonstrated that microbial activity is responsible for this transformation, as no degradation was observed in sterilized control samples. cdc.gov

The established pathway involves the initial transformation of DCB into the intermediate product 3-chlorobenzidine (MCB), which is then further dehalogenated to form benzidine. cdc.govacs.orgcore.ac.uk MCB is considered a transient intermediate in this process. cdc.govcore.ac.uk This dehalogenation leads to an increase in the total concentration of aromatic amines in the aqueous phase, which can enhance their transport potential in the environment. cdc.govcore.ac.uk Over a one-year incubation period, up to 80% of the initial DCB was transformed into benzidine, with an estimated half-life of approximately 150 days in lake water and sediment mixtures. cdc.gov

Table 1: Microbial Transformation Products of 3,3'-Dichlorobenzidine

| Parent Compound | Intermediate Product | Final Product |

|---|

Factors Influencing Microbial Activity in Degradation (e.g., co-metabolism)

The microbial degradation of 3,3'-Dichlorobenzidine is a slow process influenced by various environmental factors. The compound is generally resistant to degradation by naturally occurring aquatic microbial communities. canada.caepa.gov The half-life for its biodegradation is estimated to be between 4 and 26 weeks in surface water and extends from 16 to 101 weeks in anaerobic groundwater. cdc.gov

Mineralization of DCB occurs at a very slow rate under both aerobic and anaerobic conditions. who.int In one study, the extent of degradation showed a clear dependence on the concentration of yeast extract added to the batch containers, suggesting that co-metabolism or the presence of additional nutrients may be a significant factor in its breakdown. cdc.gov Under aerobic soil conditions, cumulative carbon dioxide production was only about 2% after 32 weeks, while under anaerobic conditions, no gas evolution was detected after a full year of incubation. cdc.gov

Research into Bioremediation Approaches (e.g., activated sludge degradation)

Research into bioremediation has explored the use of activated sludge systems for treating DCB-containing wastewater. epa.govwho.int While DCB can be degraded in sludge systems, even without a period of acclimation, the rate of this process is slow. epa.gov The Japanese MITI test classified 3,3'-Dichlorobenzidine as not readily biodegradable, with the compound achieving only 1% of its theoretical biological oxygen demand (BOD) over a four-week period. cdc.gov

Despite the slow degradation rate, DCB exhibits a high potential for bioaccumulation in activated sludge, with a reported 5-day bioaccumulation factor of 3,100. who.int This indicates that the compound partitions significantly into the solid phase of the sludge. Standard technologies specified for treating wastewaters containing DCB prior to land disposal include methods like wet air oxidation, chemical or electrolytic oxidation, and carbon absorption. cdc.gov

Chemical Transformation Mechanisms

Oxidation Reactions by Environmental Constituents (e.g., metal ions)

In addition to microbial processes, 3,3'-Dichlorobenzidine can undergo chemical transformation through oxidation by naturally occurring environmental constituents. It has been shown that DCB may be oxidized by metal ions, such as ferric iron (Fe III), which are commonly present in clay. canada.cawho.int However, the specific products formed from the degradation of DCB in soil have not been identified. canada.ca

Ozonation Degradation Efficiency and Kinetics in Aqueous Solution

Ozonation has been investigated as an effective method for degrading 3,3'-Dichlorobenzidine in aqueous solutions. tandfonline.comtandfonline.com Studies show that DCB can be efficiently removed, with greater than 85% degradation achieved after 50 minutes under specific experimental conditions. tandfonline.comtandfonline.com The degradation primarily occurs via direct oxidation by ozone molecules rather than through hydroxyl radicals. tandfonline.comtandfonline.com

Several factors influence the efficiency and kinetics of the ozonation process. The degradation rate increases with a higher ozone dosage and at higher reaction temperatures. tandfonline.comtandfonline.com Conversely, the rate decreases as the initial concentration of DCB increases. tandfonline.comtandfonline.com The pH of the solution also has a strong influence, with the maximum apparent degradation rate observed at a pH of 4. tandfonline.com While DCB itself is degraded efficiently, most of the intermediate products formed during the process are not readily mineralized by direct oxidation with ozone. tandfonline.com

Table 2: Factors Influencing Ozonation Degradation Rate of 3,3'-Dichlorobenzidine

| Factor | Effect on Degradation Rate | Optimal Condition Noted |

|---|---|---|

| Ozone Dosage | Increases with higher dosage | - |

| Reaction Temperature | Increases with higher temperature | - |

| Initial DCB Concentration | Decreases with higher concentration | - |

| pH | Strongly influenced by pH | Maximum rate at pH 4 |

Hydrolytic Stability Studies in Environmental Systems

Hydrolysis is not considered a significant degradation pathway for 3,3'-Dichlorobenzidine in environmental systems. cdc.govepa.gov Experimental data indicates that the compound is stable against hydrolytic mechanisms. epa.gov In one study, no hydrolysis of DCB was observed after five days, even at an elevated temperature of 50°C. cdc.govcdc.gov Based on data from surrogate substances, the estimated hydrolytic half-life for 3,3'-Dichlorobenzidine is 100 days. cdc.govcdc.gov

Advanced Analytical Methodologies for 3,3 Dichlorobenzidine Hydrochloride and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3,3'-Dichlorobenzidine (B165656) hydrochloride, providing the necessary separation from interfering compounds present in environmental and biological samples. Various chromatographic techniques have been developed, each with specific advantages for different applications.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of DCB, offering versatility through a range of column chemistries and detection systems. core.ac.uk It is particularly suitable for non-volatile and thermally labile compounds like DCB.

Reverse-phase HPLC is commonly employed for the separation of DCB and its degradation products, such as 3-chlorobenzidine (MCB) and benzidine (B372746). epa.gov One method utilized a µBondapak C18 reversed-phase column with a mobile phase consisting of a 70:30 (v/v) mixture of acetonitrile and 5% glacial acetic acid in water. This system provided retention volumes of 3.3 ml for DCB, 4.6 ml for MCB, and 6.8 ml for benzidine. epa.gov Another system used a 70:30 (v/v) mix of 1% ammonium phosphate buffer (pH 5.5) and acetonitrile, yielding retention volumes of 30 ml, 12.3 ml, and 6.9 ml for DCB, MCB, and benzidine, respectively. epa.gov

Detection Methods:

UV Detection: Ultraviolet (UV) detection is a common and robust method. For instance, DCB can be monitored at a wavelength of 285 nm. core.ac.uk While effective, its sensitivity can be limited in complex matrices.

Electrochemical Detection (ECD): HPLC with electrochemical detection offers enhanced sensitivity and selectivity for electroactive compounds like aromatic amines. core.ac.uknih.gov The EPA Method 605 specifies HPLC-ECD for the analysis of benzidines in wastewater. epa.gov A highly sensitive and selective coulometric detector set at an electrical potential of +700 mV has been used for trace-level determination. nih.gov This method, combined with online solid-phase extraction, achieved detection limits of 50 ng/L for DCB in fortified reagent water. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high specificity and has become a standard for unambiguous identification and quantification. core.ac.uk HPLC-particle beam/MS has demonstrated a detection limit of 2.5 µg/L for benzidine, indicating its utility for related compounds. core.ac.uk

Interactive Table: HPLC Methods for 3,3'-Dichlorobenzidine Analysis

| Technique | Column | Mobile Phase | Detector | Detection Limit | Reference |

|---|---|---|---|---|---|

| HPLC | µBondapak C18 | Acetonitrile/5% glacial acetic acid in water (70:30 v/v) | UV (282 nm) | 5 ng (quantifiable) | epa.gov |

| HPLC | Supelco LC-1 | Acetonitrile/pH 4.7 acetate buffer (40/60 to 50/50 v/v) | UV-VIS (285 nm) | Not Specified | core.ac.uk |

| HPLC-ECD | Lichrosorb RP-2 | Acetonitrile/0.1M pH 4.7 acetate buffer (50/50 v/v) | Electrochemical (+0.8 V) | 0.13 µg/L | epa.govnih.gov |

| Online SPE-HPLC-ECD | Polymeric PLRP-S | Gradient Elution | Coulometric (+700 mV) | 50 ng/L | nih.gov |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For the analysis of less volatile aromatic amines like DCB, derivatization is typically required to improve thermal stability and chromatographic performance. nih.govosha.gov Common derivatizing agents include heptafluorobutyric acid anhydride (HFBA) and pentafluoropropionic anhydride. core.ac.uknih.gov

Detectors:

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds. Derivatization of DCB with fluorine-containing agents, such as in the formation of its heptafluorobutyryl derivative, makes it exceptionally responsive to ECD. osha.gov This approach is central to OSHA Method 65 for air sample analysis, which reports a reliable quantitation limit of 40 ng/m³ for a 100 L air sample. osha.gov

Thermionic Detector: A rubidium-sensitive thermionic-type detector can also be used for the analysis of DCB derivatives in human urine, with minimum detectable residues reported around 60 parts per trillion (ppt). nih.gov

Mass Spectrometry (MS): GC-MS provides definitive identification and is used for both qualitative and quantitative confirmation of DCB in various matrices, including industrial effluent and solid waste. cdc.gov

Interactive Table: GC Methods for 3,3'-Dichlorobenzidine Analysis

| Technique | Derivatization Agent | Detector | Matrix | Detection Limit | Reference |

|---|---|---|---|---|---|

| GC | Pentafluoropropionyl | Electron Capture (EC) | Human Urine | ~60 ppt (B1677978) | nih.gov |

| GC | Pentafluoropropionyl | Thermionic | Human Urine | Not Specified | nih.gov |

| GC | Heptafluorobutyric acid anhydride | Electron Capture (EC) | Air | 0.02 pg per injection | osha.gov |

| GC-MS | None specified | Mass Spectrometry | Solid waste, groundwater | 86 µg/L | nih.gov |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening method. epa.gov For DCB analysis, silica gel plates are commonly used. epa.gov Visualization can be achieved under a UV lamp, and quantification can be performed using a chromatogram scanner for radiolabeled compounds. epa.gov Although less sensitive and specific than HPLC or GC, TLC is valuable for preliminary assessments in environmental monitoring. epa.gov

Two solvent systems have been reported for the separation of DCB and its transformation product benzidine on silica gel plates:

Ether:Hexane (3:1 v/v): R_f values are 0.37 for DCB and 0.17 for benzidine. epa.gov

Benzene:Ethyl acetate:Glacial acetic acid (7:3:0.1): R_f values are 0.60 for DCB and 0.07 for benzidine. epa.gov

Mass Spectrometric Approaches for Compound Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and trace-level quantification of 3,3'-Dichlorobenzidine and its byproducts. Its high sensitivity and specificity allow for reliable identification in complex environmental samples.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers very high resolving power and accurate mass measurement capabilities, making it ideal for analyzing complex environmental matrices without extensive sample cleanup. core.ac.uk

A study demonstrated the utility of a small, low-field FT-ICR mass spectrometer for the direct analysis of DCB and its degradation products, 3-chlorobenzidine (MCB) and benzidine, in lake sediments. core.ac.uknih.gov This approach is notably fast and simple as it does not require prior chromatographic separation or derivatization. core.ac.uknih.gov The sample solution is deposited directly onto a disk, which is then introduced into the mass spectrometer. nih.gov

Using this direct analysis method, the following detection limits were achieved:

Electron Ionization (70-eV): 29 pg for DCB and 17 pg for benzidine. core.ac.uknih.gov

Chemical Ionization (with ammonia): 21 pg for DCB and 9 pg for benzidine. core.ac.uknih.gov

This technique successfully verified the presence of DCB in sediment samples from Lake Macatawa, Michigan, and was used to monitor the sequential dehalogenation of DCB to MCB and then to benzidine during biodegradation and photodegradation experiments. core.ac.uknih.gov

For ultra-trace level analysis, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. A method using electrospray ionization (ESI) has been developed for the determination of DCB and benzidine in surface water. researchgate.net

In this method, samples are first preconcentrated using solid-phase extraction (SPE) on an Oasis hydrophilic-lipophilic balance (HLB) cartridge at pH 8.0. researchgate.net The subsequent LC-MS/MS analysis allows for extremely low detection limits. For DCB, the detection limit was reported to be 0.7 ng/L using a 0.5 L surface water sample. researchgate.net This level of sensitivity is well below the water quality criteria established by the US EPA, making LC-MS/MS a critical tool for ensuring environmental safety and regulatory compliance. researchgate.net

Application of Particle Beam Interface in LC-MS Systems

The particle beam interface serves as a crucial link between liquid chromatography (LC) and mass spectrometry (MS) for the analysis of various compounds. This interface effectively removes the LC mobile phase, enriching the sample before it enters the mass spectrometer. This process is vital for achieving the low detection limits necessary for environmental and biological monitoring.

High-performance liquid chromatography (HPLC) coupled with a particle beam interface and mass spectrometry (LC-PB-MS) offers specificity and reasonably low detection limits for aromatic amines like benzidine, a transformation product of 3,3'-Dichlorobenzidine (DCB). For instance, a detection limit of 2.5 µg/L has been reported for benzidine using this technique. core.ac.ukvt.edu While sensitive, other methods like stable isotope dilution capillary gas chromatography/negative chemical ionization mass spectrometry can achieve even lower detection limits, such as 0.5 ppt for benzidine, though they may require more extensive sample preparation, including derivatization. core.ac.uk

The performance of a particle beam interface can be evaluated based on several factors, including minimum detectable quantities, linear response, and band broadening contributions. Studies have shown that calibration curves for compounds analyzed using LC-PB-MS exhibit good linearity over a concentration range of 10-200 ng/mL. researchgate.net

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is paramount for the accurate analysis of 3,3'-Dichlorobenzidine hydrochloride and its transformation products in complex environmental and biological samples. The choice of extraction method depends on the matrix and the target analyte's physicochemical properties.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two commonly employed techniques for the preconcentration and cleanup of 3,3'-Dichlorobenzidine (DCB) from aqueous samples.

Solid-Phase Extraction (SPE) is a preferred method for extracting and preconcentrating organic compounds from aqueous samples. researchgate.net For DCB, various sorbents can be used. One study developed a method using a Porapak RDX cartridge, which was found to be optimal for DCB extraction from industrial wastewater. iwaponline.com Another online SPE methodology utilized a polymeric PLRP-S phase for the extraction and preconcentration of DCB from natural waters. nih.gov This online approach offers the advantages of being simple, rapid, and reliable. nih.gov

Liquid-Liquid Extraction (LLE) is another established technique. EPA Method 605, for instance, details an LLE procedure using chloroform to extract benzidines from municipal and industrial wastewater. epa.gov This method involves a series of extractions and acid-base back-extractions to clean up the sample before analysis by HPLC with electrochemical detection. epa.gov

The table below summarizes the recovery rates and detection limits of different extraction methodologies for 3,3'-Dichlorobenzidine.

| Extraction Method | Matrix | Recovery | Detection Limit | Source |

| Solid-Phase Extraction (Porapak RDX) | Industrial Wastewater | >90% | 0.01 µg/L (NCI-GC/MS) | iwaponline.com |

| Online Solid-Phase Extraction (PLRP-S) | Natural Waters | >90% | 50 ng/L | nih.gov |

| Liquid-Liquid Extraction (Chloroform) | Municipal & Industrial Wastewater | - | - | epa.gov |

Extraction from Water, Sediment, Soil, and Industrial Effluents

The extraction of 3,3'-Dichlorobenzidine (DCB) from various environmental matrices presents unique challenges due to the compound's tendency to bind to organic matter.

Water: For aqueous samples like natural waters and industrial effluents, both SPE and LLE have been successfully applied. An online SPE method using a polymeric PLRP-S phase achieved recoveries greater than 90% for DCB in natural waters. nih.gov For industrial wastewater, a method involving SPE with a Porapak RDX cartridge also yielded recoveries of over 90%. iwaponline.com

Sediment and Soil: DCB strongly binds to soil and aquatic sediment. who.intcdc.gov Extraction from these matrices often requires organic solvents. One study used methanol to extract DCB and its degradation product, benzidine, from sediment samples by equilibrating them overnight. core.ac.uk The extraction efficiency varied depending on the sediment type, ranging from 21% to 95% for DCB. core.ac.uk It has been observed that the amount of DCB that can be extracted decreases the longer it has been in contact with the sediment, with only 36% being extractable by methanol after 24 hours. cdc.gov

Industrial Effluents: DCB has been detected in industrial effluents. canada.ca A specific method for determining trace levels of DCB in these wastewaters was developed using solid-phase extraction with a Porapak RDX cartridge, followed by derivatization and GC/MS analysis. iwaponline.com This method proved successful for samples collected in the Toronto area. iwaponline.com

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, and detectability by certain analytical instruments. For 3,3'-Dichlorobenzidine (DCB), derivatization is often employed to enhance its sensitivity in gas chromatography (GC) based methods.

Common derivatization strategies for DCB include:

Acylation: This involves reacting the amine groups of DCB with an acylating agent. Heptafluorobutyric anhydride (HFBA) is a frequently used reagent that converts primary and secondary aromatic amines into their corresponding heptafluorobutyramides. researchgate.net These derivatives are highly electrophoric and can be sensitively detected by GC with electron-capture negative-ion chemical ionization mass spectrometry. researchgate.net Another acylating agent, pentafluoropropionic acid anhydride, has been used to derivatize DCB extracted from industrial wastewater before GC/MS analysis. iwaponline.com

Silylation: This process replaces active hydrogen atoms in the amine groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. A study optimized the silylation of DCB using N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) with a catalyst. researchgate.net The resulting TBDMS derivatives of DCB exhibited good chromatographic properties and allowed for sensitive detection by GC with electron-impact ionization mass spectrometry. researchgate.net

The following table outlines various derivatization reagents and their applications in the analysis of 3,3'-Dichlorobenzidine.

| Derivatization Reagent | Derivative Formed | Analytical Technique | Benefit | Source |

| Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyramide | GC-ECD, GC/MS-NCI | Enhanced sensitivity | researchgate.netosha.gov |

| Pentafluoropropionic acid anhydride | Pentafluoropropionyl derivative | GC/MS | Improved volatility and detectability | iwaponline.com |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | GC-EIMS | Good chromatographic properties and sensitive detection | researchgate.net |

Development and Validation of Sensitive Monitoring Methods

The development and validation of sensitive and reliable analytical methods are crucial for the accurate monitoring of 3,3'-Dichlorobenzidine (DCB) in various matrices. Method validation ensures that an analytical procedure is suitable for its intended purpose.

Several sensitive methods have been developed for the determination of DCB. A method combining solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry (GC/MS) achieved detection limits of 0.1 µg/L by electron impact GC/MS and 0.01 µg/L by negative ion chemical ionization GC/MS in wastewater samples. iwaponline.com Another approach using online solid-phase extraction and liquid chromatography with electrochemical detection reported a detection limit of 50 ng/L for DCB in fortified reagent water. nih.gov

A particularly sensitive technique involves Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. This method allows for the direct analysis of samples without prior chromatographic separation or derivatization. nih.gov Using this technique, lower limits of detection of 29 pg for DCB were achieved with electron ionization and 21 pg with chemical ionization. nih.gov

The validation of these methods typically involves assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below presents a summary of validated sensitive monitoring methods for 3,3'-Dichlorobenzidine.

| Analytical Method | Matrix | Limit of Detection (LOD) | Key Features | Source |

| SPE-Derivatization-GC/MS | Industrial Wastewater | 0.01 µg/L (NCI) | High sensitivity and specificity | iwaponline.com |

| Online SPE-LC-Electrochemical Detection | Natural Waters | 50 ng/L | Rapid and reliable | nih.gov |

| FT-ICR Mass Spectrometry | Environmental Samples | 21 pg (CI) | Direct analysis, no separation or derivatization needed | nih.gov |

Mechanistic Research on Environmental Interactions of 3,3 Dichlorobenzidine Hydrochloride

Molecular Mechanisms of Adsorption and Binding to Environmental Constituents

3,3'-Dichlorobenzidine (B165656) is known to bind strongly to soil and sediment, a characteristic that significantly influences its mobility and bioavailability in the environment. cdc.gov This strong association is attributed to several molecular-level interactions, including the formation of covalent bonds with organic matter and physical adsorption processes.

The predominant fate of 3,3'-Dichlorobenzidine in soil environments is believed to be its covalent binding to humic and fulvic acids, the primary components of soil organic matter. canada.ca Aromatic amines, such as DCB, can form strong, often irreversible, covalent bonds with these humic substances. cdc.gov This process is so effective that after application in municipal sewage sludge, DCB can become unextractable with organic solvents within a few months, indicating a powerful binding mechanism. canada.ca The formation of these covalent linkages significantly reduces the mobility and bioavailability of the compound in the soil. canada.ca

The specific mechanism involves the amino groups of the DCB molecule reacting with functional groups present in the humic and fulvic acid structures, such as quinones and carbonyl groups. This results in the incorporation of the DCB molecule into the larger, stable macromolecular structure of the soil organic matter.

In addition to covalent bonding, hydrophobic and electrostatic interactions play a significant role in the adsorption of 3,3'-Dichlorobenzidine to soil and sediment particles. As a moderately hydrophobic compound, DCB tends to partition from the aqueous phase to the solid organic carbon phase of soils and sediments. cdc.gov

The chemical exists as a weak base and can be present in both neutral and cationic (protonated) forms depending on the environmental pH. The pKa values for DCB are reported to be 3.3 and 4.5. publications.gc.ca At a pH below these values, the amine groups become protonated, leading to a positive charge. This allows for electrostatic interactions, or cation exchange, with negatively charged sites on clay minerals and organic matter. However, as the pH increases, the non-ionic form of DCB becomes dominant, and adsorption is more influenced by hydrophobic interactions. cdc.gov The inability of certain salt solutions to significantly enhance the desorption of DCB from sediments suggests that cation-exchange mechanisms may play a minimal role under typical environmental conditions where the neutral state predominates. epa.gov

Chemical Reaction Mechanisms of Dechlorination and Subsequent Aromatic Amine Formation

One of the most significant transformation pathways for 3,3'-Dichlorobenzidine in the environment is dechlorination, which leads to the formation of other aromatic amines, notably monochlorobenzidine and benzidine (B372746). canada.caepa.gov This process is of particular concern because the degradation product, benzidine, is a known human carcinogen. epa.gov

The primary mechanism driving this transformation is photodegradation (or photolysis). canada.caepa.gov When exposed to natural sunlight in aqueous environments, DCB is degraded very rapidly. epa.govcanada.ca The reaction involves a sequential reductive dechlorination process. In the first step, one chlorine atom is removed from the DCB molecule to form 3-chlorobenzidine (monochlorobenzidine). cdc.govepa.gov Subsequent photolytic action can then remove the second chlorine atom, yielding benzidine. cdc.govepa.gov

The detailed mechanism of this photoreduction is complex but is understood to not involve simple carbon-chlorine bond homolysis. epa.gov Laboratory studies using simulated tropospheric solar radiation have confirmed this sequential dehalogenation pathway. core.ac.uk Besides the primary dechlorination products, this process also generates a number of brightly colored, water-insoluble compounds. canada.cawho.int Microbial activity has also been implicated in the dehalogenation of DCB, with studies showing transformation to benzidine over long incubation periods in lake water and sediment mixes, a process not observed in sterilized control samples. cdc.gov

Reaction Kinetics and Environmental Fate Modeling Studies

Understanding the rates of transformation and transport is crucial for predicting the environmental persistence and potential exposure to 3,3'-Dichlorobenzidine. Reaction kinetics studies have provided estimates for the half-life of DCB in various environmental compartments, which are essential inputs for environmental fate models.

Photodegradation in water is an extremely rapid process. The half-life of DCB in sunlit surface water has been estimated to be as short as 90 seconds to less than 10 minutes. cdc.govcanada.cawho.int In the air, photolysis and photooxidation by hydroxyl radicals are also rapid, with estimated half-lives ranging from 1.5 to 5 minutes and 0.9 to 9 hours, respectively. canada.cawho.int

In contrast, biodegradation is a much slower process. Estimated half-lives for biodegradation range from 4 to 26 weeks in surface water and from 16 to 101 weeks in anaerobic groundwater. canada.cawho.int In soil, where the compound is strongly bound and less available for degradation, the aerobic degradation half-life is estimated to be between 4 and 26 weeks. canada.ca The mineralization of DCB in soil, the complete breakdown to CO2, occurs very slowly under both aerobic and anaerobic conditions. canada.ca

Interactive Data Table: Estimated Environmental Half-lives of 3,3'-Dichlorobenzidine

| Environmental Compartment | Degradation Process | Estimated Half-life |

| Water | Photodegradation (Sunlight) | < 10 minutes |

| Water | Biodegradation (Surface Water) | 4 - 26 weeks |

| Water | Biodegradation (Anaerobic Groundwater) | 16 - 101 weeks |

| Air | Photolysis | 1.5 - 5 minutes |

| Air | Photooxidation | 0.9 - 9 hours |

| Soil | Aerobic Degradation | 4 - 26 weeks |

Regulatory Science and Research Challenges Pertaining to 3,3 Dichlorobenzidine Hydrochloride

Research Informing Environmental Monitoring Programs and Guidance Value Derivations

Research into the detection and quantification of 3,3'-Dichlorobenzidine (B165656) (DCB) in various environmental media is fundamental for establishing effective monitoring programs and deriving health-based guidance values. Environmental monitoring studies have largely focused on air and water, particularly in the vicinity of industrial facilities where the compound was historically used.

Early monitoring in the United States near two dyestuff production facilities did not detect 3,3'-Dichlorobenzidine in the ambient air, with detection limits reported at 0.1 and 5 ng/m³. In contrast, workplace air in German and Japanese production and pigment manufacturing plants showed levels ranging from ≤0.6 to 25 µg/m³. These findings highlight that occupational settings are the primary locations for airborne exposure.

In aquatic environments, monitoring has detected 3,3'-Dichlorobenzidine in industrial effluents and, to a lesser extent, in natural waters. canada.ca One database analysis reported that the compound was detected in approximately 1% of 1,239 industrial effluent samples. canada.ca The median concentration of 3,3'-Dichlorobenzidine in both surface water and groundwater where it was detected was reported to be less than 10 µg/L. epa.gov

This environmental monitoring data, which indicates low to non-detectable levels in the general environment but potential for occupational exposure and localized water contamination, directly informs the derivation of guidance values. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use such data in conjunction with toxicological assessments to establish criteria for protecting human health. For 3,3'-Dichlorobenzidine, the EPA has set water quality criteria based on consumption patterns. mdpi.com The International Programme on Chemical Safety (IPCS) also provides a framework for assessing chemical risks and deriving health-based exposure limits, which can be applied to compounds like 3,3'-Dichlorobenzidine.

Biological monitoring research further contributes to refining exposure assessment and guidance values. Studies have demonstrated that 3,3'-Dichlorobenzidine can be detected in the urine of occupationally exposed workers, confirming its absorption in the body. who.int Research combining the analysis of urinary 3,3'-Dichlorobenzidine with its adducts in hemoglobin has been shown to be an effective strategy for biological monitoring. researchgate.net The data from such studies are considered valuable for identifying and establishing biological guidance values.

Environmental Monitoring Data for 3,3'-Dichlorobenzidine

| Environmental Medium | Location/Context | Finding/Concentration | Detection Limit |

|---|---|---|---|

| Ambient Air | Vicinity of U.S. dyestuff production facilities | Not Detected | 0.1 and 5 ng/m³ |

| Workplace Air | German & Japanese production plants | ≤0.6 to 25 µg/m³ | Not Specified |

| Industrial Effluent | U.S. national database | Detected in ~1% of samples | Not Specified |

| Surface Water & Groundwater | U.S. national database | <10 µg/L (median) | Not Specified |

Identification of Research Gaps in Environmental Fate, Transport, and Remediation Technologies

Despite decades of study, significant research gaps remain in understanding the complete environmental behavior and remediation of 3,3'-Dichlorobenzidine. Its fate and transport are primarily governed by its strong tendency to adsorb to soil and sediments and its susceptibility to photodegradation. canada.caepa.gov The compound is not expected to be persistent in the environment, with half-lives in water, soil, and air estimated to be less than a few weeks due to processes like photolysis and photooxidation. canada.ca However, this degradation can be a double-edged sword.

One of the most critical research gaps is the characterization of its degradation products. canada.ca Photodegradation of 3,3'-Dichlorobenzidine in water can produce monochlorobenzidine and, subsequently, benzidine (B372746)—a known human carcinogen. canada.caepa.gov The extent to which this transformation occurs in natural environments and the subsequent fate of benzidine require further investigation to fully assess the environmental risk. epa.govcdc.gov

While the compound binds strongly to soil, making it largely immobile, its transport in aquatic systems is linked to the movement of contaminated sediments. researchgate.net Research in freshwater estuaries has shown that wind-driven sediment transport can redistribute the contaminant within a water body. researchgate.net However, data on its potential for biomagnification through the food chain is lacking and has been identified as a needed area of study. epa.gov Furthermore, there is a recognized need for more reliable and extensive monitoring data for the compound and its breakdown products in contaminated media, especially at hazardous waste sites.

Regarding remediation, several technologies have been specified for treating 3,3'-Dichlorobenzidine-containing waste, but research into their application and optimization for contaminated sites is limited. cdc.gov Standard technologies include incineration for both wastewater and non-wastewater materials, while wet air oxidation, chemical oxidation, and carbon absorption are specified for wastewaters. cdc.gov Research on advanced oxidation processes has shown promise in laboratory settings. Ozonation was found to efficiently remove the compound from aqueous solutions, and the use of Fenton's reagent (Fe(II) + H₂O₂) achieved 99.9% conversion to ring-cleavage products under lab conditions. cdc.govtandfonline.com Bioremediation is another area with significant knowledge gaps; 3,3'-Dichlorobenzidine is generally resistant to degradation by natural aquatic microbial communities, and its biodegradation in soil and groundwater is slow. canada.caresearchgate.net Further research is needed to identify microbial strains or conditions that could enhance bioremediation of contaminated sites.

Identified Research Gaps for 3,3'-Dichlorobenzidine

| Area of Research | Specific Gap | Rationale/Importance |

|---|---|---|

| Environmental Fate | Nature and fate of breakdown products (e.g., benzidine). epa.govcdc.gov | Degradation can form more hazardous compounds, altering the overall risk profile. |

| Bioaccumulation | Potential for biomagnification in trophic levels. epa.gov | To understand the risk to the food web and higher organisms. |

| Environmental Monitoring | Reliable data on levels in contaminated media at hazardous waste sites. | To assess risk to nearby populations and inform remediation efforts. |

| Remediation Technologies | Optimization of advanced oxidation processes for site-specific conditions. | To develop effective and efficient in-situ or ex-situ treatment solutions. |

| Bioremediation | Identification of effective microbial degradation pathways and enhancement techniques. canada.ca | To explore potentially lower-cost and sustainable remediation options. |

Methodological Advancements in Occupational Exposure Assessment (excluding health outcomes)

The assessment of occupational exposure to 3,3'-Dichlorobenzidine has evolved with advancements in analytical chemistry, moving toward more sensitive and specific methods for both air and biological monitoring. These methodological advancements are crucial for accurately quantifying worker exposure and ensuring workplace controls are effective.

Air sampling methods have been standardized by agencies such as the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). OSHA Method 65 involves drawing a known volume of air through a sampling cassette containing two sulfuric acid-treated glass fiber filters. The collected analyte is then derivatized with heptafluorobutyric acid anhydride and analyzed by gas chromatography with an electron capture detector (GC-ECD). This method has a reliable quantitation limit of 40 ng/m³ for a 100-liter air sample.

NIOSH Method 5509 provides an alternative using high-performance liquid chromatography (HPLC) with UV detection. This method also uses a glass fiber filter for sample collection, followed by desorption with a methanol-triethylamine solution. It offers a detection limit of 0.05 µg per sample. A key requirement for samples of 3,3'-Dichlorobenzidine is that they must be shipped and stored at reduced temperatures (0°C or colder) and analyzed as soon as possible to minimize analyte loss.

A significant advancement in exposure assessment has been the development and application of biological monitoring techniques. These methods measure the uptake of the chemical in the body, providing a more integrated picture of exposure from all routes (inhalation, dermal, ingestion). Research has focused on two primary biomarkers: the parent compound and its metabolites in urine, and hemoglobin adducts in blood. Analysis of urine for free and conjugated derivatives of 3,3'-Dichlorobenzidine provides a short-term measure of recent exposure. Concurrently, analyzing hemoglobin adducts, which are formed when the chemical or its metabolites bind to the hemoglobin protein in red blood cells, offers a longer-term, cumulative measure of exposure over the lifespan of the red blood cell (approximately 120 days). Studies in chemical plants have shown that an effective biological monitoring strategy can be achieved by combining the routine monitoring of hemoglobin adducts with spot sampling of urinary excretion, particularly after potential exposure events.

Comparison of Occupational Air Sampling Methods for 3,3'-Dichlorobenzidine

| Parameter | OSHA Method 65 | NIOSH Method 5509 |

|---|---|---|

| Analytical Technique | Gas Chromatography - Electron Capture Detector (GC-ECD) | High-Performance Liquid Chromatography - UV Detector (HPLC-UV) |

| Sampling Media | Two sulfuric acid-treated glass fiber filters | Glass fiber filter |

| Recommended Air Volume | 100 L | 30 L |

| Detection/Quantitation Limit | Reliable Quantitation Limit: 40 ng/m³ | Estimated Limit of Detection: 0.05 µg/sample |

| Special Requirements | Ship and store at reduced temperature (≤0°C); analyze promptly. | Ship samples in dry ice. |

Q & A

Q. What are the key physicochemical properties of 3,3'-dichlorobenzidine hydrochloride, and how do they influence experimental design?

this compound (C₁₂H₁₀Cl₂N₂·2HCl) is a crystalline solid with a melting point of 133°C and poor aqueous solubility. Its stability is compromised by photodegradation, which produces monochloro derivatives under light exposure . Researchers must prioritize light-protected storage (e.g., amber glassware) and inert atmospheres during synthesis to prevent degradation. Its propensity to form diazo intermediates (via double diazotization) is critical for coupling reactions in pigment synthesis .

Q. How can this compound be detected in environmental samples?

Environmental detection involves solid-phase extraction (SPE) of water or soil samples followed by HPLC-MS analysis. Key biomarkers include urinary metabolites (e.g., N-hydroxyacetyl derivatives) and hemoglobin/DNA adducts, which indicate recent exposure . For sediment-bound residues, sonication-assisted extraction with acetonitrile and silica gel chromatography improves recovery rates .

Q. What are the primary toxicological effects observed in animal studies?

Chronic oral exposure in rodents induces hepatocellular carcinomas, mammary gland tumors, and bladder carcinomas. Dogs develop urinary bladder carcinomas at doses ≥25 mg/kg/day. Subacute toxicity studies report hepatic necrosis and neuronal degeneration in canines . Researchers should use species-specific metabolic models (e.g., rat hepatic microsomes) to extrapolate findings to human risk assessments .

Advanced Research Questions

Q. What methodological approaches are used to investigate 3,3'-dichlorobenzidine’s genotoxicity?

In vitro assays include:

- Ames test : Mutagenicity in Salmonella typhimurium TA98 and TA100 strains, with metabolic activation via S9 liver homogenate .

- Sister chromatid exchange (SCE) : Human lymphocyte cultures exposed to 1–10 μM concentrations show dose-dependent SCE increases .

- DNA adduct analysis : ³²P-postlabeling detects covalent binding of N-acetylated metabolites to guanine residues in hepatic DNA .

In vivo micronucleus assays in bone marrow of exposed rodents are recommended for regulatory submissions .

Q. How does 3,3'-dichlorobenzidine’s carcinogenic mechanism differ between species?

Metabolic activation via N-hydroxylation and subsequent acetylation generates reactive intermediates that form DNA adducts. In rats, CYP1A2-mediated oxidation dominates, leading to hepatic tumors. In dogs, bladder-specific prostaglandin H synthase activates metabolites, causing urothelial carcinomas . Researchers should compare interspecies CYP isoform expression profiles when modeling carcinogenicity .

Q. What mitigation strategies are effective for laboratory exposure?

- Engineering controls : Use fume hoods with HEPA filters and negative-pressure containment for synthesis .

- PPE : Nitrile gloves (≥0.1 mm thickness) and Tyvek® suits prevent dermal absorption; NIOSH-approved respirators (N95) reduce inhalation risks .

- Waste disposal : Incinerate at ≥1,200°C with scrubbing systems to prevent HCl emissions. Aqueous wastes require neutralization with NaHCO₃ prior to disposal .

Q. How do regulatory frameworks impact academic research involving this compound?

3,3'-Dichlorobenzidine is classified as a Group 2B carcinogen (IARC) and a "non-threshold toxicant" under CEPA. Researchers in the U.S. must comply with OSHA’s Permissible Exposure Limit (PEL: 0.02 mg/m³) and report use under EPA’s Toxic Substances Control Act (TSCA). Institutional review boards (IRBs) often require justification for in vivo studies due to ethical concerns .

Data Contradictions and Analysis

- Human carcinogenicity : Epidemiological studies (n = 35–207 workers) found no significant bladder cancer incidence, but statistical power was limited . Animal data strongly support carcinogenicity, necessitating precautionary handling .

- Environmental persistence : While incineration effectively degrades the compound, sediment-bound residues persist >6 km from emission sources, complicating risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.